lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate
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Overview
Description
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of lithium adds unique properties that can be exploited in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyridine ring, often using reagents like sodium borohydride (NaBH4).
Substitution: The compound is amenable to substitution reactions, especially at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Oxidized imidazo[4,5-c]pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: N-alkyl or N-acyl imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly for targeting GABA receptors and other neurological pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions like migraines and cancer.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: GABA receptors, histone methyltransferases, and other enzymes involved in neurological and cancer pathways.
Pathways Involved: The compound can modulate neurotransmitter release, inhibit enzyme activity, and alter gene expression, leading to its therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar fused ring structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyridine: Another related compound with a different ring fusion pattern.
Benzimidazole: Contains a benzene ring fused to an imidazole ring, offering different chemical properties.
Properties
Molecular Formula |
C8H6LiN3O2 |
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Molecular Weight |
183.1 g/mol |
IUPAC Name |
lithium;1-methylimidazo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C8H7N3O2.Li/c1-11-4-10-6-3-9-2-5(7(6)11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
BZXKTHONHUJWFG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C=NC2=C1C(=CN=C2)C(=O)[O-] |
Origin of Product |
United States |
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